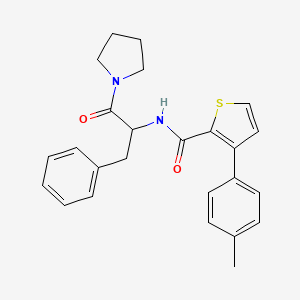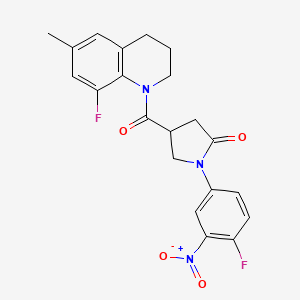![molecular formula C21H23N3O2 B7552008 N-[2-(2-phenylphenoxy)ethyl]-5-propyl-1H-pyrazole-3-carboxamide](/img/structure/B7552008.png)
N-[2-(2-phenylphenoxy)ethyl]-5-propyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-phenylphenoxy)ethyl]-5-propyl-1H-pyrazole-3-carboxamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first developed by GlaxoSmithKline in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, it was later found to have performance-enhancing properties and was banned by the World Anti-Doping Agency (WADA) in 2009.
Mecanismo De Acción
N-[2-(2-phenylphenoxy)ethyl]-5-propyl-1H-pyrazole-3-carboxamide exerts its effects by activating PPARδ, a nuclear receptor that plays a key role in regulating lipid and glucose metabolism, as well as inflammation and oxidative stress. Upon activation, PPARδ forms a heterodimer with the retinoid X receptor (RXR), which binds to specific DNA sequences known as PPAR response elements (PPREs) in the promoter region of target genes. This leads to the transcriptional activation of genes involved in lipid metabolism, glucose uptake, and anti-inflammatory and antioxidant responses.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase fatty acid oxidation and glucose uptake in skeletal muscle, which may contribute to its insulin-sensitizing effects. It has also been shown to reduce triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels in animal models of dyslipidemia. In addition, this compound has been found to reduce inflammation and oxidative stress in various tissues, including the liver, heart, and adipose tissue.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[2-(2-phenylphenoxy)ethyl]-5-propyl-1H-pyrazole-3-carboxamide in lab experiments is its high potency and specificity for PPARδ. This allows for precise modulation of PPARδ activity and the investigation of its downstream effects. However, one limitation is that this compound has been banned by WADA, which may limit its use in certain research settings. In addition, there is some concern about the potential for off-target effects and toxicity at high doses.
Direcciones Futuras
There are several potential future directions for research on N-[2-(2-phenylphenoxy)ethyl]-5-propyl-1H-pyrazole-3-carboxamide. One area of interest is its potential therapeutic applications in metabolic and cardiovascular diseases, particularly in combination with other drugs or lifestyle interventions. Another area of interest is its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Finally, there is a need for further investigation into the potential off-target effects and toxicity of this compound, particularly at high doses.
Métodos De Síntesis
The synthesis of N-[2-(2-phenylphenoxy)ethyl]-5-propyl-1H-pyrazole-3-carboxamide involves several steps, including the condensation of 2-bromo-2-methylpropionic acid with 2-phenylphenol to form 2-(2-phenylphenoxy)-2-methylpropanoic acid. This intermediate is then reacted with 2-amino-5-propyl-1H-pyrazole-3-carboxylic acid to form this compound.
Aplicaciones Científicas De Investigación
N-[2-(2-phenylphenoxy)ethyl]-5-propyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. It has been shown to improve insulin sensitivity, increase glucose uptake in skeletal muscle, and reduce inflammation in animal models of type 2 diabetes. In addition, it has been found to have cardioprotective effects by reducing oxidative stress and improving lipid metabolism in animal models of heart failure. Furthermore, this compound has been investigated for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
N-[2-(2-phenylphenoxy)ethyl]-5-propyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-2-8-17-15-19(24-23-17)21(25)22-13-14-26-20-12-7-6-11-18(20)16-9-4-3-5-10-16/h3-7,9-12,15H,2,8,13-14H2,1H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHZWVDWHONPJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)NCCOC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(3-methylphenyl)-3-[4-[(2-methylphenyl)methyl]-1,4-diazepane-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7551931.png)
![2-(2-methyl-1H-indol-3-yl)-N-[2-methyl-4-(thiomorpholin-4-ylmethyl)phenyl]-2-oxoacetamide](/img/structure/B7551934.png)
![N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7551938.png)
![N-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B7551942.png)
![N-[4-[4-[methyl(methylsulfonyl)amino]piperidine-1-carbonyl]phenyl]benzenesulfonamide](/img/structure/B7551943.png)
![4-[5-[(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]morpholine](/img/structure/B7551948.png)
![N-[3-chloro-4-(4-methoxyphenyl)sulfanylphenyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide](/img/structure/B7551951.png)
![N-[[6-(cyclopropylmethoxy)pyridin-3-yl]methyl]-4-(1H-indol-3-yl)piperidine-1-carboxamide](/img/structure/B7551965.png)
![N-[[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]methyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B7551966.png)


![[2-(4-Bromophenyl)morpholin-4-yl]-[2-(1-methylpyrazol-4-yl)-1,3-thiazol-4-yl]methanone](/img/structure/B7551997.png)
![6-(2-methylphenyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7552005.png)

